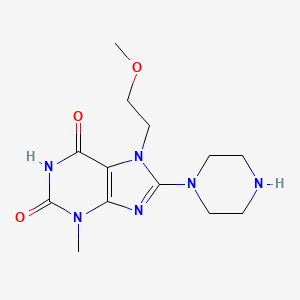

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Méthodes De Préparation

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the methoxyethyl group: This step often involves alkylation reactions using reagents like methoxyethyl halides.

Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where piperazine is introduced to the purine core.

Methylation: The final step involves the methylation of the purine ring, which can be achieved using methylating agents under controlled conditions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Analyse Des Réactions Chimiques

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine ring are replaced by other groups.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to ensure the desired reaction pathway.

Applications De Recherche Scientifique

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets in the body. It may act as an inhibitor or activator of specific enzymes, binding to their active sites and modulating their activity. The compound can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar compounds to 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

Caffeine: A well-known purine derivative with stimulant effects.

Theophylline: Another purine derivative used in the treatment of respiratory diseases.

Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

The compound 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 286.32 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has indicated that purine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve:

- Inhibition of CDK9 : This compound has been reported to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the Mcl-1 anti-apoptotic protein .

Antiviral Activity

There is emerging evidence that purine derivatives can also possess antiviral properties. Some studies suggest that the compound may interfere with viral replication processes, although specific mechanisms remain under investigation.

Neuropharmacological Effects

The piperazine moiety in this compound suggests potential neuropharmacological effects. Compounds containing piperazine are often studied for their activity on neurotransmitter receptors. Preliminary studies indicate that this compound may modulate serotonin and dopamine receptors, which could have implications for treating mood disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

In a study investigating the anticancer effects of related purine derivatives, it was found that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in these pathways is yet to be fully elucidated but indicates a promising area for further research.

Propriétés

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O3/c1-17-10-9(11(20)16-13(17)21)19(7-8-22-2)12(15-10)18-5-3-14-4-6-18/h14H,3-8H2,1-2H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYRYOYKNMDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.